

## The Discovery and Initial Development of AMG-221: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Amg-221  |           |
| Cat. No.:            | B1667031 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

### **Abstract**

**AMG-221**, a potent and selective small molecule inhibitor of  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1), was developed by Amgen for the potential treatment of type 2 diabetes and other metabolic disorders. This document provides a comprehensive technical overview of the discovery, preclinical development, and initial clinical evaluation of **AMG-221**. The medicinal chemistry strategy focused on overcoming the metabolic instability of earlier compounds, leading to the identification of a novel thiazolone derivative with improved pharmacokinetic properties. Preclinical studies in diet-induced obese mice demonstrated significant reductions in blood glucose, insulin levels, and body weight. A Phase I clinical trial in healthy obese subjects established the pharmacokinetic and pharmacodynamic profile of **AMG-221**, showing potent and sustained inhibition of  $11\beta$ -HSD1 in adipose tissue. Despite these promising initial findings, the clinical development of **AMG-221** was discontinued, a fate shared by many  $11\beta$ -HSD1 inhibitors, largely attributed to a class-wide challenge of translating preclinical metabolic benefits into robust clinical efficacy, particularly in glycemic control.

## Introduction: The Rationale for 11β-HSD1 Inhibition

Glucocorticoids, such as cortisol, play a pivotal role in regulating glucose and lipid metabolism. While circulating cortisol levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis,



intracellular cortisol concentrations are modulated by the enzyme  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1). This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation in a tissue-specific manner.

 $11\beta$ -HSD1 is highly expressed in key metabolic tissues, including the liver and adipose tissue. In these tissues, excessive  $11\beta$ -HSD1 activity is associated with insulin resistance, visceral obesity, and other components of the metabolic syndrome. Consequently, the selective inhibition of  $11\beta$ -HSD1 emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity, with the potential to ameliorate the detrimental metabolic effects of excess intracellular cortisol without causing systemic cortisol deficiency.

## Discovery of AMG-221: A Medicinal Chemistry Approach

The discovery of **AMG-221** stemmed from a lead optimization program focused on a series of thiazolone-based  $11\beta$ -HSD1 inhibitors. Initial lead compounds, while potent, suffered from metabolic instability, specifically epimerization at the C-5 position of the thiazolone ring, which led to the formation of a less active diastereomer both in vitro and in vivo.

To address this liability, a methyl group was introduced at the C-5 position, effectively blocking epimerization. This strategic modification, combined with the incorporation of an exonorbornylamine at the 2-position and an isopropyl group at the 5-position, culminated in the discovery of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one, designated as **AMG-221**.

### **Synthesis of AMG-221**

Two asymmetric synthetic routes were developed for **AMG-221**. One approach, termed the "displacement approach," involves a six-step sequence starting from a chiral trimethylsilyl cyanohydrin and an amine, proceeding with a net inversion of configuration. A more efficient "cyclization approach" was also devised, synthesizing **AMG-221** in just two steps from the enantiomer of the cyanohydrin and a thiourea, with a net retention of configuration. This latter route represents a novel method for the synthesis of chiral C-5 dialkyl-substituted 2-aminothiazolones.



# Preclinical Development In Vitro Pharmacology

**AMG-221** demonstrated potent and selective inhibition of  $11\beta$ -HSD1 in biochemical and cell-based assays.

| Assay Type                                                     | Parameter | Value   |
|----------------------------------------------------------------|-----------|---------|
| In Vitro Biochemical<br>Scintillation Proximity Assay<br>(SPA) | Ki        | 12.8 nM |
| Cell-Based Assay                                               | IC50      | 10.1 nM |
| Selectivity vs. 11β-HSD2                                       | IC50      | >10 µM  |
| Selectivity vs. 17β-HSD1                                       | IC50      | >10 µM  |
| Selectivity vs. Glucocorticoid<br>Receptor (GR)                | IC50      | >10 µM  |

Table 1: In Vitro Potency and Selectivity of AMG-221

### In Vivo Pharmacology and Efficacy

The efficacy of **AMG-221** was evaluated in a diet-induced obesity (DIO) mouse model. Oral administration of **AMG-221** resulted in significant improvements in key metabolic parameters.

| Treatment Group | Fed Blood Glucose | Insulin Levels | Body Weight |
|-----------------|-------------------|----------------|-------------|
| AMG-221         | Decreased         | Decreased      | Reduced     |

Table 2: In Vivo Efficacy of AMG-221 in DIO Mice

Furthermore, ex vivo studies in these mice demonstrated dose-dependent inhibition of  $11\beta$ -HSD1 activity in inguinal fat tissue. At 4 hours post-dose, inhibition ranged from 33% to 55% at doses of 5 to 50 mg/kg, respectively.



### **Preclinical Pharmacokinetics**

The pharmacokinetic profile of **AMG-221** was characterized in several preclinical species. The compound exhibited moderate oral bioavailability in mice and a good overall profile in rats and dogs, although bioavailability was lower in monkeys.

| Species           | Oral Bioavailability (%) |
|-------------------|--------------------------|
| Mouse (CD1, male) | 31                       |
| Rat               | Good                     |
| Dog               | Good                     |
| Monkey            | Low                      |

Table 3: Oral Bioavailability of AMG-221 in Preclinical Species

#### Metabolism

**AMG-221** undergoes extensive oxidative metabolism. Eight major active metabolites were identified and synthesized. One of these metabolites was found to be equipotent to the parent compound on human  $11\beta$ -HSD1 and possessed lower in vivo clearance and higher bioavailability in rats and mice, suggesting it may contribute to the overall pharmacodynamic effects of **AMG-221**.

## Initial Clinical Development Phase I Single-Ascending Dose Study

A Phase I, randomized, placebo-controlled, single-ascending dose study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of **AMG-221** in healthy obese subjects. Participants received a single oral dose of 3, 30, or 100 mg of **AMG-221**.

- Study Design: Randomized, placebo-controlled, single-ascending dose.
- Participants: Healthy, obese subjects.
- Intervention: Single oral doses of 3, 30, or 100 mg of AMG-221 or placebo.



#### Assessments:

- Serial blood samples were collected over 24 hours for pharmacokinetic analysis.
- Subcutaneous adipose tissue biopsies were collected to measure ex vivo 11β-HSD1 activity.
- Analysis: Population pharmacokinetic/pharmacodynamic (PK/PD) modeling was performed using NONMEM.

The study demonstrated that **AMG-221** potently and sustainably inhibited  $11\beta$ -HSD1 activity in subcutaneous adipose tissue for the 24-hour duration of the study. A population PK/PD model was developed to describe the relationship between **AMG-221** concentrations and enzyme inhibition.

| Parameter                  | Value (mean ± SE) | Description                                                   |
|----------------------------|-------------------|---------------------------------------------------------------|
| Imax                       | 0.975 ± 0.003     | Maximal inhibition of 11β-<br>HSD1 activity                   |
| IC50                       | 1.19 ± 0.12 ng/mL | Plasma concentration for 50% inhibition                       |
| Baseline 11β-HSD1 Activity | 755 ± 61 pmol/mg  | Endogenous enzyme activity in adipose tissue                  |
| keo                        | 0.220 ± 0.021 h-1 | Equilibration rate constant between plasma and adipose tissue |

Table 4: Population PK/PD Parameters of AMG-221 in Healthy Obese Subjects

### **Discontinuation of Development and Future Outlook**

Despite the promising preclinical data and the demonstration of potent target engagement in early clinical studies, the development of **AMG-221** was discontinued. While a specific, publicly disclosed reason for the discontinuation of **AMG-221** is not available, it aligns with a broader trend in the field of 11β-HSD1 inhibitors. Many such drug development programs have been



halted, primarily due to a failure to demonstrate sufficient efficacy in lowering glucose and HbA1c levels in larger clinical trials with diabetic patients.

The challenge appears to lie in translating the clear metabolic benefits observed in preclinical models to robust and clinically meaningful improvements in glycemic control in humans. This disconnect may be attributable to the complex and redundant pathways that regulate glucose homeostasis in humans, as well as potential compensatory mechanisms that are activated upon chronic  $11\beta$ -HSD1 inhibition.

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Mechanism of action of **AMG-221** in inhibiting cortisol production.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: High-level workflow of AMG-221's discovery and initial development.

### Conclusion

**AMG-221** represents a well-characterized, potent, and selective inhibitor of  $11\beta$ -HSD1 that demonstrated promising preclinical activity and successful target engagement in early human studies. The discovery program effectively addressed a key metabolic liability of the initial lead







series through rational drug design. However, the ultimate discontinuation of its development underscores the significant challenges in translating the inhibition of this enzyme into clinically meaningful benefits for patients with type 2 diabetes. The story of **AMG-221** provides valuable insights for researchers in the field of metabolic drug discovery, highlighting the critical importance of robust translational science and the complexities of modulating hormonal pathways for therapeutic benefit.

To cite this document: BenchChem. [The Discovery and Initial Development of AMG-221: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667031#discovery-and-initial-development-of-amg-221]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com